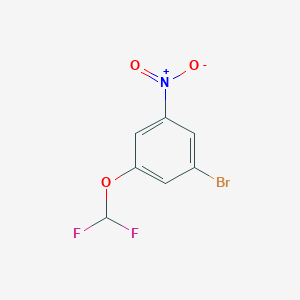

1-Bromo-3-(difluoromethoxy)-5-nitrobenzene

Descripción general

Descripción

1-Bromo-3-(difluoromethoxy)-5-nitrobenzene is an organic compound with the molecular formula C7H4BrF2NO3 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a difluoromethoxy group, and a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(difluoromethoxy)-5-nitrobenzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3-(difluoromethoxy)-5-nitrobenzene. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-3-(difluoromethoxy)-5-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group, leading to the formation of corresponding carbonyl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide (DMF).

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Substituted benzene derivatives with various functional groups replacing the bromine atom.

Reduction: 3-(Difluoromethoxy)-5-aminobenzene.

Oxidation: Carbonyl derivatives such as aldehydes or ketones.

Aplicaciones Científicas De Investigación

1-Bromo-3-(difluoromethoxy)-5-nitrobenzene is a chemical compound with applications in scientific research, particularly as an intermediate in synthesizing more complex organic molecules for pharmaceuticals and agrochemicals. It is also used in the production of specialty chemicals and materials, including polymers and dyes.

Scientific Research Applications

- Chemistry this compound serves as a building block in creating complex organic molecules. Its reactive bromine and nitro groups enable various chemical transformations.

- Biology Derivatives of this compound are explored for potential biological activities, such as antimicrobial and anticancer properties. The compound can be used in studies involving enzyme inhibition and protein-ligand interactions because it can form stable complexes with biological molecules.

- Medicine Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways involved in diseases. It is also researched as a precursor for drug development, especially in synthesizing compounds with anti-inflammatory or anticancer properties.

- Industry this compound is utilized in producing specialty chemicals and materials, including polymers and advanced materials with unique properties.

Chemical Reactions Analysis

1-Bromo-2-(difluoromethoxy)-4-nitrobenzene undergoes various chemical reactions:

- Nucleophilic Substitution The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

- Reduction The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Oxidation The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.

Case Studies

- Antitumor Efficacy Nitro-substituted benzene derivatives have demonstrated antitumor efficacy. A study showed that similar nitro-substituted benzene derivatives exhibited IC values ranging from 0.5 to 10 μM against HeLa and A549 cell lines. The mechanism involved ROS generation leading to oxidative stress and apoptosis.

- Antibacterial Activity Research on nitroaromatic compounds revealed significant antibacterial activity against MRSA strains. The compound's ability to disrupt cellular functions was linked to its structural characteristics, particularly the electron-withdrawing nature of the nitro group.

- Anti-inflammatory Activity A study investigated the anti-inflammatory properties of halogenated nitro compounds similar to this compound.

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-(difluoromethoxy)-5-nitrobenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparación Con Compuestos Similares

Similar Compounds

1-Bromo-3-(difluoromethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

1-Bromo-4-nitrobenzene: Lacks the difluoromethoxy group, resulting in different chemical and physical properties.

3-(Difluoromethoxy)-5-nitrobenzene: Lacks the bromine atom, affecting its reactivity in nucleophilic substitution reactions.

Uniqueness

1-Bromo-3-(difluoromethoxy)-5-nitrobenzene is unique due to the presence of both the bromine and nitro groups, which confer distinct reactivity patterns and potential applications. The difluoromethoxy group further enhances its chemical properties, making it a valuable compound in various research and industrial contexts.

Actividad Biológica

1-Bromo-3-(difluoromethoxy)-5-nitrobenzene is a specialized organic compound characterized by its unique combination of bromine, fluorine, and nitro substituents on a benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

The molecular formula of this compound is C7H3BrF2NO4. It is classified within the nitrobenzene family, which is known for its diverse reactivity and applications in pharmaceuticals and agrochemicals. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, making it an interesting candidate for biological studies .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thereby altering cellular functions.

- Receptor Interaction : Its derivatives can interact with various receptors, influencing signal transduction pathways that affect cell proliferation and survival.

- Reactive Intermediates : The bromine and nitro groups can form reactive intermediates that participate in biological transformations .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines by activating caspase pathways. Notably, fluorinated compounds tend to exhibit enhanced potency against certain cancer types due to their improved binding affinity to target proteins .

Case Studies

Case Study 1: Anticancer Activity against Breast Cancer Cells

A study investigating the effects of this compound on breast cancer cell lines revealed an IC50 value of approximately 5 µM, indicating potent cytotoxic effects. The compound was shown to induce G2/M phase cell cycle arrest, leading to increased apoptosis .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 10 µg/mL for both bacterial strains, showcasing the compound's potential as an effective antimicrobial agent .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-bromo-3-(difluoromethoxy)-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2NO3/c8-4-1-5(11(12)13)3-6(2-4)14-7(9)10/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWPZKIOAPIRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.